GPR35 Agonist Activity: A Key Differentiator from the Inactive Analog EOS47257
The target compound (899979-57-8) exhibits quantifiable functional activity at the human GPR35 receptor, a feature not shared by all close chemical analogs. In a dynamic mass redistribution (DMR) desensitization assay using human HT-29 cells, it demonstrated agonist activity with an IC50 of 22 nM [1]. This stands in stark contrast to the structurally similar compound EOS47257, which was definitively classified as 'inactive' in a primary GPR35 antagonism assay [2]. This binary difference—functional activity versus inactivity—provides a clear selection criterion for researchers requiring an active chemical probe for GPR35 agonism studies.
| Evidence Dimension | GPR35 functional activity |
|---|---|
| Target Compound Data | IC50: 22 nM (agonist activity) |
| Comparator Or Baseline | EOS47257 (close structural analog): Inactive (no activity detected in GPR35 antagonism assay) |
| Quantified Difference | Active (IC50 = 22 nM) versus Inactive |
| Conditions | Human GPR35, HT-29 cells, DMR desensitization assay; primary GPR35 antagonism assay for comparator |
Why This Matters
This data confirms that 899979-57-8 is a functional GPR35 ligand, unlike the inactive analog, making it suitable for functional studies where EOS47257 would be useless.
- [1] BindingDB. Entry BDBM50575522. Accessed 2024. View Source
- [2] Sildrug/ECBD. Compound EOS47257. Accessed 2024. View Source
